REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](I)=[CH:6][C:5]([Br:9])=[CH:4][C:3]=1[S:10]([OH:13])(=[O:12])=[O:11].C(=O)([O-])[O-].[Na+].[Na+].[C:20]1(B(O)O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.Cl.S(=O)(=O)(O)O>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO>[NH2:1][C:2]1[C:3]([S:10]([OH:13])(=[O:12])=[O:11])=[CH:4][C:5]([Br:9])=[CH:6][C:7]=1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2.3,^1:45,47,66,85|
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Name
|
|
Quantity
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37.8 g
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Type
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reactant
|
Smiles
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NC1=C(C=C(C=C1I)Br)S(=O)(=O)O
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Name
|
|
Quantity
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32 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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19.5 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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16 mL
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Type
|
reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are successively added, under a nitrogen atmosphere
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Type
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TEMPERATURE
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Details
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The mixture is heated at the reflux temperature for 4 hours
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Duration
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4 h
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Type
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CONCENTRATION
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Details
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the reaction medium is then concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The residue thus obtained
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Type
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DISSOLUTION
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Details
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is then dissolved in a mixture
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Type
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CONCENTRATION
|
Details
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The mixture is concentrated to 100 ml under reduced pressure
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Type
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FILTRATION
|
Details
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filtered
|
Type
|
CUSTOM
|
Details
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The residue is purified by chromatography on an RP 18 reverse-phase column
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Type
|
WASH
|
Details
|
eluting with an acetonitrile
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1S(=O)(=O)O)Br)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |